molecular formula C35H30O5 B1608933 Calix[5]arene CAS No. 83933-03-3

Calix[5]arene

Cat. No.: B1608933
CAS No.: 83933-03-3
M. Wt: 530.6 g/mol
InChI Key: QEUBHEGFPPTWLY-UHFFFAOYSA-N
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Description

Calix5arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique bowl-shaped structures, which allow them to act as host molecules in supramolecular chemistry. Calix5arene, specifically, consists of five phenolic units and is recognized for its ability to form stable complexes with various guest molecules through non-covalent interactions .

Mechanism of Action

Target of Action

Calix(5)arene is a versatile compound that primarily targets gas molecules . It has been shown to be active towards CO2 sorption at room temperature and 1 atmosphere pressure . It also has recognition properties towards cesium and ammonium ions , and fullerenes .

Mode of Action

Calix(5)arene interacts with its targets through non-covalent interactions . These include multiple hydrogen bonds, metal-ligand coordination, electrostatic interactions, π−π stacking, or combinations of these . It also forms host-guest complexes through spontaneous processes of iterative association between complementary monomers .

Biochemical Pathways

The biochemical pathways affected by Calix(5)arene primarily involve the formation of supramolecular polymers . These are arrays of monomeric components held together by reversible and highly directional non-covalent bonds . The dynamic and reversible nature of these interactions allows the polymers to display unconventional properties such as stimuli-responsiveness, adaptive behavior, and shape memory .

Pharmacokinetics

Its ability to form supramolecular polymers suggests that it may have uniqueADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of Calix(5)arene’s action is the formation of two distinctly different crystal structures or polymorphs α and β . These structures are based on both ‘self-included’ and ‘back-to-back’ helical arrangements of the molecule . The β polymorph is active towards CO2 sorption at room temperature and 1 atmosphere pressure .

Action Environment

The action of Calix(5)arene is influenced by environmental factors such as temperature . Varied temperature sublimation of Calix(5)arene results in the formation of its two distinct crystal structures . Furthermore, the formation of supramolecular polymers by Calix(5)arene can be driven by host-guest interactions as a result of spontaneous processes of iterative association between complementary monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calix5arene can be synthesized through the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide, and the process is carried out at elevated temperatures to facilitate the formation of the macrocyclic structure .

Industrial Production Methods: While the industrial production of calix5arene is not as widespread as other calixarenes, the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for the efficient production of calix5arene in larger quantities, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions: Calix5arene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or alkylated derivatives of calix5arene .

Scientific Research Applications

Calix5arene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Calix5arene: Calix5arene is unique due to its intermediate cavity size, which allows it to form stable complexes with a wide range of guest molecules. Its ability to undergo various chemical modifications also makes it a versatile compound for different applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21,23,25(32),27,29-pentadecaene-31,32,33,34,35-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30O5/c36-31-21-6-1-7-22(31)17-24-9-3-11-26(33(24)38)19-28-13-5-15-30(35(28)40)20-29-14-4-12-27(34(29)39)18-25-10-2-8-23(16-21)32(25)37/h1-15,36-40H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUBHEGFPPTWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC1=C6O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369363
Record name Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83933-03-3
Record name Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83933-03-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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